molecular formula C13H17N3O3 B2609542 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea CAS No. 878062-62-5

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea

Cat. No.: B2609542
CAS No.: 878062-62-5
M. Wt: 263.297
InChI Key: QESBUWVWASBQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea ( 878062-62-5) is a high-purity chemical compound supplied for research and development purposes. This urea derivative features a pyrrolidinone core substituted with a 4-methoxyphenyl group and a methylurea moiety, giving it a molecular formula of C13H17N3O3 and a molecular weight of 263.29 g/mol . Compounds within this structural class, characterized by the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl scaffold, are of significant interest in medicinal chemistry and scientific research . Researchers are exploring these analogues for their potential biological activities, which may include enzyme inhibition and interaction with cellular receptors . The specific structural features of this molecule make it a valuable building block for constructing more complex compounds and for investigating structure-activity relationships in various biochemical contexts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can expect reliable quality and consistency, making this compound suitable for advanced chemical and biological studies.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-14-13(18)15-9-7-12(17)16(8-9)10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESBUWVWASBQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with methylamine to yield the corresponding amide. The amide undergoes cyclization with phosgene to form the pyrrolidinone ring. Finally, the pyrrolidinone is reacted with methyl isocyanate to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1-[1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea.

    Reduction: Formation of 1-[1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-3-yl]-3-methylurea.

    Substitution: Formation of 1-[1-(4-Halophenyl)-5-oxopyrrolidin-3-yl]-3-methylurea.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Urea Functionality

The urea group is a critical pharmacophore in many bioactive molecules. 1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is an unsymmetrical urea, which contrasts with symmetrical analogs (e.g., 1,3-diarylureas) that avoid regioisomer formation during synthesis. highlights challenges in synthesizing unsymmetrical ureas, such as 1-(4-methoxyphenyl)-3-methylurea, which generate regioisomers in a ~1:1 ratio during reactions like the Biginelli condensation. This implies that the target compound’s synthesis requires precise regiochemical control to avoid impurities .

Aryl Group Modifications

Ethoxy vs. Methoxy Substituents

The closest structural analog is 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS: 877640-52-3), where the 4-methoxyphenyl group is replaced with a 4-ethoxyphenyl moiety.

Halogenated and Heterocyclic Variants

Compounds like 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (compound 1, ) demonstrate that halogen substituents (Cl, F) enhance electronic effects, improving interactions with targets like glucokinase. The target compound lacks halogens, which may limit its enzyme-binding affinity compared to these analogs .

Core Structure Variations

Pyrrolidinone vs. Pyridine Cores

The target compound’s pyrrolidinone core provides conformational rigidity and hydrogen-bonding capacity via the lactam carbonyl. In contrast, pyridine-based ureas (e.g., compound 3, ) exhibit planar aromaticity, favoring π-π stacking in receptor binding. This structural difference may influence target selectivity; for instance, pyridine derivatives are reported as analgesics, whereas pyrrolidinones are less explored in this context .

Piperidine and Triazine Derivatives

Analog 3-([1,1'-biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea (compound 4, ) incorporates a piperidine ring, enhancing solubility and bioavailability. The target compound’s pyrrolidinone may offer similar solubility but with reduced basicity due to the lactam’s electron-withdrawing nature .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Urea Substituents Key Functional Groups Reported Activity
Target Compound Pyrrolidin-5-one 3-methyl, 1-(4-MeOPh) Methoxyphenyl, lactam Not reported
1-(4-EtOPh)-3-[...]urea (CAS: 877640-52-3) Pyrrolidin-5-one 1-(4-EtOPh), 3-(4-MeOPh) Ethoxyphenyl, lactam Not reported
Compound 1 () Pyridin-2-yl 3-methyl, 4-(Cl, F) Halogens, dimethoxyphenyl Glucokinase activator
Compound 3 () Pyridin-2-yl 3-methyl, triazinan-2-yl Triazine, chlorobenzyl Analgesic
1-(4-MeOPh)-3-methylurea () Urea only 3-methyl, 1-(4-MeOPh) Methoxyphenyl Regioisomer challenges

Biological Activity

1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea, a synthetic organic compound, has garnered attention for its diverse biological activities. This compound belongs to the class of urea derivatives and features a pyrrolidinone ring substituted with a methoxyphenyl group, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

IUPAC Name 1[1(4Methoxyphenyl)5oxopyrrolidin3yl]3methylurea\text{IUPAC Name }this compound

Synthesis : The synthesis typically involves the reaction of 4-methoxyphenylacetic acid with phenyl isocyanate under controlled conditions, often utilizing triethylamine as a base and dichloromethane as a solvent. The reaction is followed by purification techniques such as recrystallization or chromatography to yield the desired product.

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator , binding to active sites or receptor sites and altering their activities. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its potential to inhibit the proliferation of various cancer cell lines. For example, it has been evaluated against breast cancer cells and demonstrated a dose-dependent reduction in cell viability, suggesting its role as a potential chemotherapeutic agent .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Studies have shown that it can inhibit key enzymes involved in cancer metabolism and inflammation. For instance, it has demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .

Enzyme IC50 Value (µM) Reference
Urease2.14 ± 0.003
Acetylcholinesterase0.63 ± 0.001

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness against these pathogens highlights its potential as an antibacterial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Anticancer Effects : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Study : Another study focused on the inhibition of urease by this compound, demonstrating that it could effectively reduce urea hydrolysis, which is crucial in various physiological processes and pathological conditions such as kidney stones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.